molecular formula C9H11ClF3NS B13485261 Methyl({3-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine hydrochloride

Methyl({3-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine hydrochloride

Cat. No.: B13485261
M. Wt: 257.70 g/mol
InChI Key: KOMRJEVLGCCTDU-UHFFFAOYSA-N
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Description

Methyl({3-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine hydrochloride is a chemical compound that features a trifluoromethyl group attached to a sulfanyl phenyl ring, which is further bonded to a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the use of trifluoromethylation reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst . The reaction conditions often involve mild temperatures and the use of solvents like tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation processes using reagents like sodium trifluoromethanesulfinate and copper catalysts . These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl({3-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of methyl-substituted derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Methyl({3-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl({3-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

    Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) with a trifluoromethyl group.

    Celecoxib: A nonsteroidal anti-inflammatory drug (NSAID) with a trifluoromethyl group.

    Bicalutamide: An antiandrogen used in the treatment of prostate cancer.

Uniqueness: Methyl({3-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine hydrochloride is unique due to the presence of both a trifluoromethyl group and a sulfanyl group on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H11ClF3NS

Molecular Weight

257.70 g/mol

IUPAC Name

N-methyl-1-[3-(trifluoromethylsulfanyl)phenyl]methanamine;hydrochloride

InChI

InChI=1S/C9H10F3NS.ClH/c1-13-6-7-3-2-4-8(5-7)14-9(10,11)12;/h2-5,13H,6H2,1H3;1H

InChI Key

KOMRJEVLGCCTDU-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC(=CC=C1)SC(F)(F)F.Cl

Origin of Product

United States

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